molecular formula C23H26N2O6S B2755310 (Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322246-84-3

(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2755310
CAS No.: 1322246-84-3
M. Wt: 458.53
InChI Key: PUNWRRWIYVAIPF-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N2O6S and its molecular weight is 458.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticancer Applications

Benzothiazole derivatives, similar in structure to the compound , have been explored for their anticancer properties. The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents highlight the significance of the benzothiazole scaffold in medicinal chemistry. These compounds have shown promising anticancer activity against various cancer cell lines, indicating the potential utility of similar structures in cancer research (Osmaniye et al., 2018).

2. Antimicrobial Activity

Research on benzothiazole-imino-benzoic acid ligands and their metal complexes reveals the antimicrobial potential of these structures. Such compounds exhibit good antimicrobial activity against various bacterial strains, suggesting that the compound of interest might also possess similar antimicrobial properties and could be explored for the development of new antimicrobial agents (Mishra et al., 2019).

3. Sensor Development

Benzothiazole-based receptors have been designed for the selective sensing of metal ions in semi-aqueous media. These chemosensors utilize the unique photophysical properties of benzothiazole units for the detection of specific metal ions, demonstrating the compound’s potential application in the development of new fluorescent sensors for environmental and biological monitoring (Wagh et al., 2015).

4. Enzyme Inhibition

Compounds featuring benzothiazole and thiazolidinone moieties have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The design and synthesis of novel derivatives targeting this enzyme suggest that the compound of interest could be investigated for its potential to act as an enzyme inhibitor, offering a therapeutic approach for the management of diabetes-related disorders (Ali et al., 2012).

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-7-31-19(26)12-25-16-9-13(2)8-14(3)21(16)32-23(25)24-22(27)15-10-17(28-4)20(30-6)18(11-15)29-5/h8-11H,7,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNWRRWIYVAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.